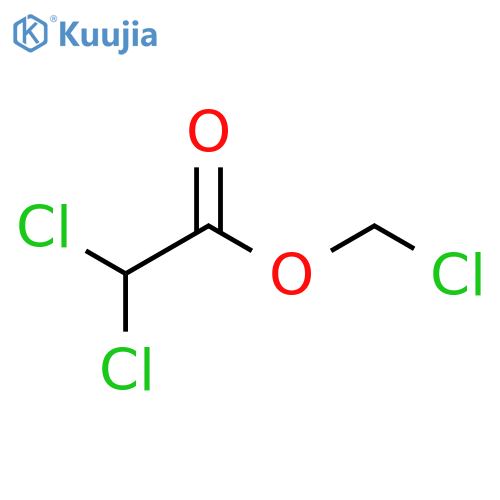Cas no 3338-76-9 (Acetic acid, dichloro-, chloromethyl ester)

Acetic acid, dichloro-, chloromethyl ester 化学的及び物理的性質
名前と識別子
-
- Acetic acid, dichloro-, chloromethyl ester
- chloromethyl 2,2-dichloroacetate
- FVCUMUOCIBFJLZ-UHFFFAOYSA-N
- chloromethyl2,2-dichloroacetate
- EN300-375309
- chloromethyl dichloroacetate
- DTXSID80776675
- 3338-76-9
-
- インチ: InChI=1S/C3H3Cl3O2/c4-1-8-3(7)2(5)6/h2H,1H2
- InChIKey: FVCUMUOCIBFJLZ-UHFFFAOYSA-N
- ほほえんだ: C(OC(=O)C(Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 175.91999
- どういたいしつりょう: 175.919862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 82.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 26.3
Acetic acid, dichloro-, chloromethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375309-0.1g |
chloromethyl 2,2-dichloroacetate |
3338-76-9 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-375309-0.25g |
chloromethyl 2,2-dichloroacetate |
3338-76-9 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-375309-0.5g |
chloromethyl 2,2-dichloroacetate |
3338-76-9 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-375309-0.05g |
chloromethyl 2,2-dichloroacetate |
3338-76-9 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-375309-10.0g |
chloromethyl 2,2-dichloroacetate |
3338-76-9 | 10.0g |
$3131.0 | 2023-03-02 | ||
| Enamine | EN300-375309-2.5g |
chloromethyl 2,2-dichloroacetate |
3338-76-9 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-375309-1.0g |
chloromethyl 2,2-dichloroacetate |
3338-76-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-375309-5.0g |
chloromethyl 2,2-dichloroacetate |
3338-76-9 | 5.0g |
$2110.0 | 2023-03-02 |
Acetic acid, dichloro-, chloromethyl ester 関連文献
-
1. Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strengthErkki K. Euranto,Liisa T. Kanerva,Nils J. Cleve J. Chem. Soc. Perkin Trans. 2 1984 2085
-
2. Kinetic solvent and temperature effects in the neutral methanolysis of chloromethyl trichloroacetate in acetonitrile–methanol solutionsLiisa T. Kanerva J. Chem. Soc. Perkin Trans. 2 1986 1433
-
3. Temperature dependence of activation parameters in the neutral ester hydrolysis in t-butyl alcohol–water solutionsLiisa T. Kanerva J. Chem. Soc. Perkin Trans. 2 1983 1573
-
4. Mechanistic interpretation of the simultaneous hydrolysis and methanolysis of chloromethyl chloroacetate in weakly acidic aqueous methanol solutions of varying solvent compositionLiisa T. Kanerva J. Chem. Soc. Perkin Trans. 2 1990 1539
-
5. Temperature dependence of enthalpy, entropy, and heat capacity of activation in the neutral ester hydrolysis in 2-butoxyethanol–water solutionsLiisa T. Kanerva J. Chem. Soc. Perkin Trans. 2 1983 467
-
6. Kinetics of reactions in microheterogeneous aqueous systemsMichael J. Blandamer,John Burgess,Barbara Clark,Philip P. Duce,John M. W. Scott J. Chem. Soc. Faraday Trans. 1 1984 80 739
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
Acetic acid, dichloro-, chloromethyl esterに関する追加情報
Comprehensive Analysis of Acetic acid, dichloro-, chloromethyl ester (CAS No. 3338-76-9)
Acetic acid, dichloro-, chloromethyl ester, identified by its CAS No. 3338-76-9, is a specialized chemical compound with applications in various industrial and research fields. This ester derivative of acetic acid is characterized by its unique molecular structure, which includes dichloro and chloromethyl functional groups. These features make it a subject of interest in organic synthesis and material science. The compound's chemical stability and reactivity are often discussed in academic literature, particularly in the context of green chemistry and sustainable manufacturing.
In recent years, the demand for eco-friendly solvents and intermediates has grown significantly, driven by global trends toward environmental sustainability. Researchers have explored the potential of Acetic acid, dichloro-, chloromethyl ester as a building block for biodegradable polymers and low-toxicity formulations. Its role in pharmaceutical intermediates and agrochemical synthesis has also been investigated, aligning with the increasing focus on precision chemistry and efficient synthesis routes.
The compound's physical properties, such as boiling point, solubility, and density, are critical for its handling and application. For instance, its solubility in organic solvents makes it suitable for use in coating formulations and adhesive technologies. Additionally, its thermal stability has been studied for potential use in high-performance materials, a topic of high interest in industries like aerospace and electronics.
Safety and regulatory compliance are paramount when working with Acetic acid, dichloro-, chloromethyl ester. While it is not classified as a hazardous material under most jurisdictions, proper handling protocols and storage conditions must be followed to ensure workplace safety. This aligns with the broader industry emphasis on responsible chemical management and occupational health standards.
From a commercial perspective, the global market for specialty esters like Acetic acid, dichloro-, chloromethyl ester is expanding, fueled by advancements in chemical innovation and industrial applications. Companies are increasingly investing in R&D to explore new uses for this compound, particularly in bio-based materials and renewable energy sectors. This trend reflects the growing intersection of chemical engineering and sustainable technology.
In conclusion, Acetic acid, dichloro-, chloromethyl ester (CAS No. 3338-76-9) represents a versatile and valuable compound in modern chemistry. Its applications span multiple industries, from pharmaceuticals to advanced materials, and its study contributes to the ongoing evolution of green chemistry and sustainable industrial practices. As research continues, this compound is likely to play an even more significant role in addressing contemporary chemical challenges and environmental goals.
3338-76-9 (Acetic acid, dichloro-, chloromethyl ester) 関連製品
- 1212063-95-0((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)
- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)
- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)
- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)
- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)
- 1596953-14-8(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)
- 1803616-98-9(2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)
- 41658-60-0(H-His-Asp-Oh)
- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)
- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)




